molecular formula C11H16N4O5 B1201586 coformycin

coformycin

Cat. No.: B1201586
M. Wt: 284.27 g/mol
InChI Key: YOOVTUPUBVHMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

coformycin, also known as pentostatin, is a purine nucleoside analog. It is a potent inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This compound has significant applications in the treatment of certain types of leukemia and other hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coformycin involves multiple steps. One common method starts with the ring closure of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride with triethyl orthoacetate or triethyl orthopropionate to form the ketoaglycons. These intermediates are then condensed with a protected glycosyl halide in the presence of stannic chloride to yield the ketonucleosides. Subsequent deprotection and reduction steps lead to the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

coformycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols .

Scientific Research Applications

coformycin has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of coformycin is the inhibition of adenosine deaminase. This inhibition leads to the accumulation of deoxyadenosine triphosphate, which is toxic to lymphocytes. The compound selectively targets rapidly dividing cells, making it effective against certain types of leukemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

coformycin is unique due to its potent inhibition of adenosine deaminase and its specific application in treating hairy cell leukemia. Its structure allows for selective targeting of lymphocytes, reducing the impact on other cell types .

Properties

IUPAC Name

2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOVTUPUBVHMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911591
Record name 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11033-22-0
Record name 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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